
10-甲氧基-6-甲基麦角碱-8β-甲醇
描述
10-Methoxy-6-methylergoline-8beta-methanol is a derivative of lysergol and dehydrolysergol-I. It is known for its partial agonist and antagonist activities at various serotonin receptors (5-HT2A, 5-HT2C, and 5-HT1B) and alpha-1 adrenergic receptors . This compound has a molecular formula of C17H22N2O2 and a molecular weight of 286.38 g/mol .
科学研究应用
10-Methoxy-6-methylergoline-8beta-methanol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is studied for its interactions with serotonin and adrenergic receptors.
Medicine: It is investigated for its potential therapeutic effects on neurological disorders.
Industry: It is used in the synthesis of other ergoline derivatives.
作用机制
Target of Action
The primary targets of 10-Methoxy-6-methylergoline-8beta-methanol, also known as Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)-, are 5-HT2A, 5-HT2C, and 5-HT1B receptors , as well as α1-andrenergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of blood pressure.
Mode of Action
This compound acts as a partial agonist and antagonist at its target receptors As an agonist, it binds to the receptors and activates them, leading to a response
Pharmacokinetics
Based on its chemical properties, it is predicted to have amelting point of 150-152°C and a boiling point of 456.8±45.0 °C . It is slightly soluble in acetonitrile, chloroform, and DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, its storage temperature (refrigerator) suggests that it may be sensitive to heat .
生化分析
Biochemical Properties
10-Methoxy-6-methylergoline-8beta-methanol acts as partial agonists and antagonists at 5-HT2A, 5-HT2C and 5-HT1B receptors, and at α1-andrenergic receptors . The nature of these interactions involves binding to these receptors, leading to changes in cellular signaling.
Cellular Effects
The effects of 10-Methoxy-6-methylergoline-8beta-methanol on cells are largely due to its interactions with various receptors. By acting as an agonist or antagonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 10-Methoxy-6-methylergoline-8beta-methanol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effects at the molecular level are largely due to its interactions with 5-HT2A, 5-HT2C, 5-HT1B, and α1-andrenergic receptors .
准备方法
The synthesis of 10-Methoxy-6-methylergoline-8beta-methanol involves several steps:
Photocatalytic Addition Reaction: This step involves the addition of specific groups to the ergoline structure.
Purification: The intermediate product, 10-methoxy-dihydroergosterol, is purified.
Methylation Reaction: This step introduces a methyl group to the structure.
Purification: The product, 10-methoxy-1,6-dimethylergoline-8beta-methanol, is purified.
Esterification Reaction: This step involves the formation of an ester group.
Final Purification: The final product, nicergoline, is purified.
化学反应分析
10-Methoxy-6-methylergoline-8beta-methanol undergoes various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one group with another.
相似化合物的比较
10-Methoxy-6-methylergoline-8beta-methanol is compared with other ergoline derivatives such as:
Lysergol: Known for its similar receptor activities but different pharmacokinetic properties.
Dehydrolysergol-I: Shares structural similarities but differs in its receptor binding affinities.
Nicergoline: Used clinically for its vasodilatory effects and cognitive enhancement properties
属性
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQZSBLQHCTAJF-JGFGOQIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956558 | |
| Record name | (10-Methoxy-6-methylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35121-60-9 | |
| Record name | 10α-Methoxy-9,10-dihydrolysergol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35121-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (10-Methoxy-6-methylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-methoxy-6-methylergoline-8β-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


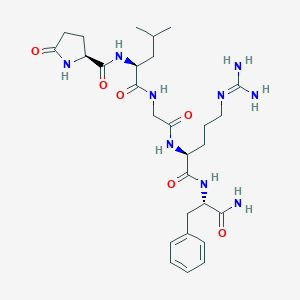
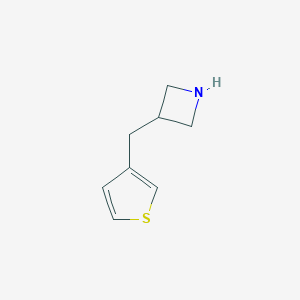

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)

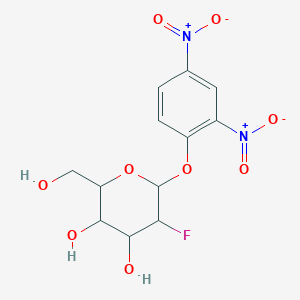
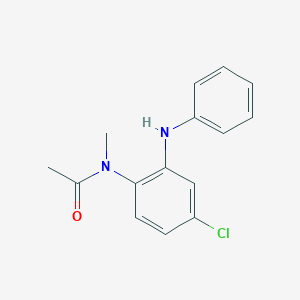

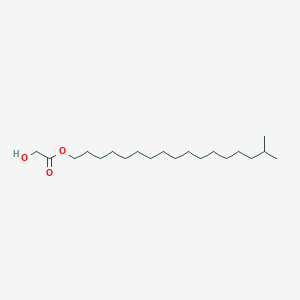

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
![N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine](/img/structure/B121631.png)
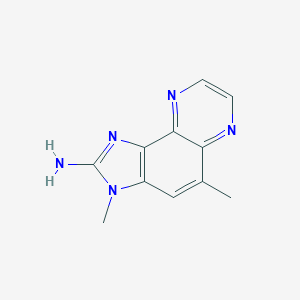
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
